molecular formula C15H12O4 B017862 4-(3-methoxybenzoyl)benzoic Acid CAS No. 156727-76-3

4-(3-methoxybenzoyl)benzoic Acid

Cat. No.: B017862
CAS No.: 156727-76-3
M. Wt: 256.25 g/mol
InChI Key: XMCMXNDLBJCBMQ-UHFFFAOYSA-N
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Description

4-(3-Methoxybenzoyl)benzoic acid is an organic compound with the molecular formula C15H12O4 It is characterized by a benzene ring substituted with a methoxy group and a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-methoxybenzoyl)benzoic acid typically involves the oxidation of 4-methyl-3’-methoxybenzophenone. In a common method, 4.0 grams of 4-methyl-3’-methoxybenzophenone are dissolved in a mixture of t-butanol and water (1:1 v/v). Potassium permanganate (6.44 grams) is added, and the reaction mixture is heated at reflux for 7.5 hours. The mixture is then filtered and concentrated under vacuum to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methoxybenzoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The benzoyl group can be reduced to form alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous or alcoholic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Halogenated derivatives and other substituted aromatic compounds.

Scientific Research Applications

4-(3-Methoxybenzoyl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-methoxybenzoyl)benzoic acid involves its interaction with various molecular targets. The methoxy group enhances the electron density of the benzene ring, making it more reactive towards electrophilic substitution reactions. This reactivity is crucial for its role in synthesizing derivatives and interacting with biological targets. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .

Properties

IUPAC Name

4-(3-methoxybenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-19-13-4-2-3-12(9-13)14(16)10-5-7-11(8-6-10)15(17)18/h2-9H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCMXNDLBJCBMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434986
Record name 4-(3-methoxybenzoyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156727-76-3
Record name 4-(3-methoxybenzoyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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